
2-(Pyridin-3-yl)ethene-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)ethene-1,1-diol is an organic compound characterized by the presence of a pyridine ring attached to an ethene backbone with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)ethene-1,1-diol typically involves the dimerization of 2-pyridinecarboxaldehyde (picolinaldehyde) using a copper(II) catalyst. The reaction is carried out under mild conditions, often at room temperature and ambient light, using a water/alcohol solvent mixture . The copper(II) catalyst, often in the form of a copper(II)/neocuproine complex, facilitates the dimerization process, leading to the formation of the desired diol compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)ethene-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(Pyridin-3-yl)ethene-1,1-diol has several applications in scientific research:
作用机制
The mechanism by which 2-(Pyridin-3-yl)ethene-1,1-diol exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications .
相似化合物的比较
Similar Compounds
(E)-1,2-di(pyridin-4-yl)ethene: Similar structure but with pyridine rings at different positions.
1,1,2,2-tetra(pyridin-4-yl)ethene: A more complex derivative with additional pyridine rings.
属性
CAS 编号 |
830326-99-3 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC 名称 |
2-pyridin-3-ylethene-1,1-diol |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-5,9-10H |
InChI 键 |
QUEAJZINQRQSDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C=C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



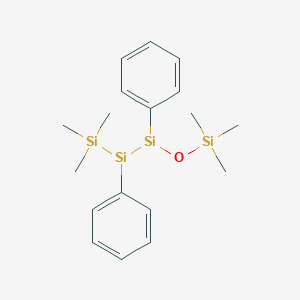
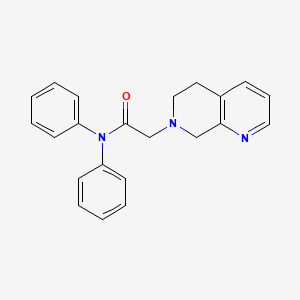
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
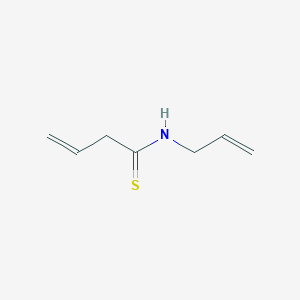
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
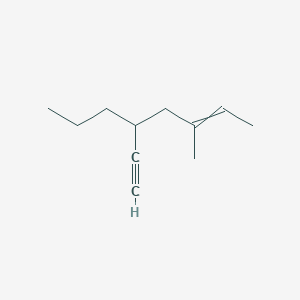



![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
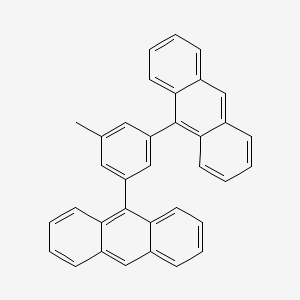
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
